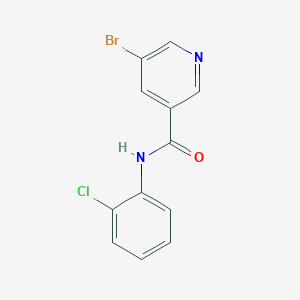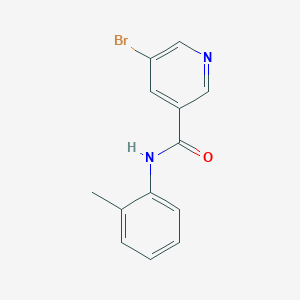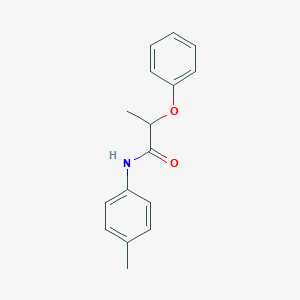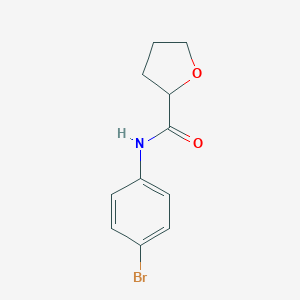
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide is a chemical compound characterized by the presence of a bromophenyl group attached to an oxolane-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-bromoaniline with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)oxolane-2-carboxamide: Similar structure but with the bromine atom in a different position.
N-(4-aminophenyl)oxolane-2-carboxamide: Contains an amino group instead of a bromine atom.
Uniqueness
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the bromine atom in the para position, which can influence its reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7H2,(H,13,14) |
InChI Key |
FRPLCDWEQRYLHI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


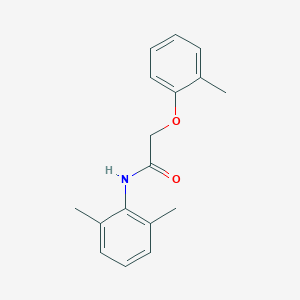
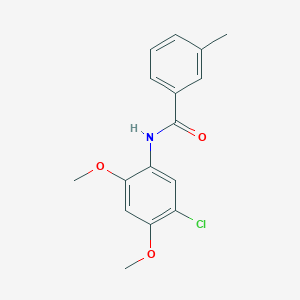

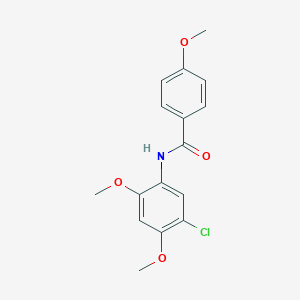
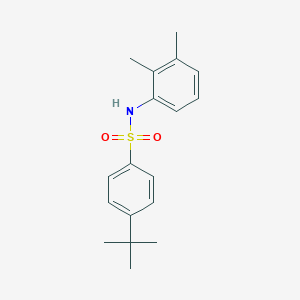
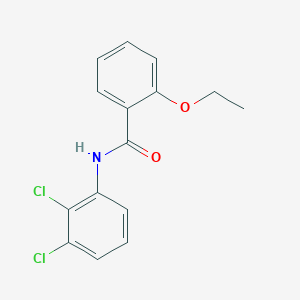
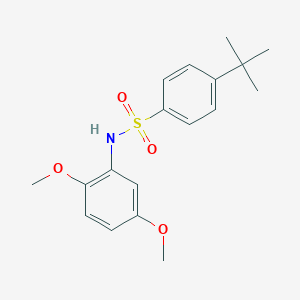
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-phenylbenzamide](/img/structure/B312013.png)
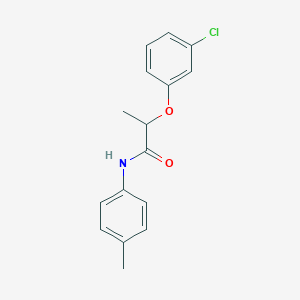
![Ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B312015.png)
